molecular formula C6H9Cl2FN2 B2522270 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride CAS No. 2193068-03-8

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride

Cat. No.: B2522270
CAS No.: 2193068-03-8
M. Wt: 199.05
InChI Key: JHYZLFWFVVWFNG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a versatile pyrazole-based intermediate designed for advanced research and development. Its primary research value lies in its application as a key building block in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds with potential biological activity . The presence of a reactive chloromethyl group enables efficient alkylation reactions, allowing researchers to functionalize the core pyrazole structure and construct more complex molecules . This makes it a valuable reagent for building molecular libraries in drug discovery efforts. Furthermore, the 2-fluoroethyl substitution on the pyrazole nitrogen is a strategic modification explored in the development of pharmacologically active compounds, including androgen receptor modulators . The hydrochloride salt form enhances the compound's stability and handling for laboratory use. This reagent is supplied for research applications only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2.ClH/c7-5-6-1-3-10(9-6)4-2-8;/h1,3H,2,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYZLFWFVVWFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CCl)CCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (S_N2) with various nucleophiles, forming derivatives with modified functional groups.

Key Reactions:

  • Ammonolysis : Reaction with primary/secondary amines yields N-alkylated pyrazole derivatives.
    Example :
    C6H7ClFN3HCl+RNH2C6H7FN3R+HCl\text{C}_6\text{H}_7\text{ClFN}_3\cdot\text{HCl} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_7\text{FN}_3\text{R} + \text{HCl}
    Conditions: Ethanol, reflux (60–80°C), 6–8 hours .

  • Thiol Substitution : Thiols replace the chlorine atom to form thioether-linked analogs.
    Example :
    C6H7ClFN3HCl+RSHC6H7FN3S-R+HCl\text{C}_6\text{H}_7\text{ClFN}_3\cdot\text{HCl} + \text{RSH} \rightarrow \text{C}_6\text{H}_7\text{FN}_3\text{S-R} + \text{HCl}
    Conditions: DMF, room temperature, 12 hours.

Table 1: Substitution Reactions and Outcomes

NucleophileProductYield (%)ConditionsSource
NH₃ (aq)-CH₂NH₂78EtOH, 70°C, 6h
NaSH-CH₂SH65DMF, RT, 12h
NaN₃-CH₂N₃82H₂O/EtOH, 60°C, 4h

Oxidation Reactions

The chloromethyl group can be oxidized to a carboxylic acid or aldehyde under controlled conditions.

Reaction Pathways:

  • To Carboxylic Acid :
    -CH2ClKMnO4,H2O-COOH\text{-CH}_2\text{Cl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{-COOH}
    Conditions: Aqueous KMnO₄, 90°C, 3 hours.

  • To Aldehyde :
    -CH2ClCrO3,AcOH-CHO\text{-CH}_2\text{Cl} \xrightarrow{\text{CrO}_3, \text{AcOH}} \text{-CHO}
    Conditions: Acetic acid, 50°C, 2 hours.

Reduction Reactions

Reduction of the chloromethyl group produces a methyl derivative, enhancing hydrophobicity.

Example:

-CH2ClLiAlH4-CH3\text{-CH}_2\text{Cl} \xrightarrow{\text{LiAlH}_4} \text{-CH}_3
Conditions: Dry THF, 0°C to RT, 2 hours.
Yield : 70–75%.

Biological Alkylation

The compound acts as an alkylating agent in biochemical systems, modifying proteins or DNA.

Mechanism:

  • DNA Interaction : Chloromethyl group reacts with guanine bases, forming crosslinks .

  • Enzyme Inhibition : Covalent binding to cysteine residues in kinases (e.g., Abl kinase) .

Table 2: Biological Activity Data

TargetIC₅₀ (µM)Assay TypeSource
Mtb CYP121A112.4Fluorescence
HL60 Cancer8.9MTT Cytotoxicity

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 2-fluoroethylamine with chloromethyl pyrazole derivatives under controlled conditions. The resulting compound exhibits a unique structure that allows for diverse chemical modifications and applications.

Key Chemical Properties:

  • Molecular Formula: C6H7ClF N2
  • Molecular Weight: Approximately 164.58 g/mol
  • Physical State: Solid

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Androgen Receptor Modulation: Research indicates that pyrazole derivatives can act as potent modulators of androgen receptors, which are crucial in the treatment of prostate cancer. Studies have shown that compounds similar to this compound exhibit high affinity for androgen receptors, demonstrating significant antagonistic activity against prostatic cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated, indicating potential use in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings support the exploration of this compound in the development of new antimicrobial agents .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a significant role in inflammatory processes. The presence of specific functional groups in this compound enhances its interaction with targets involved in inflammation .

Case Studies and Experimental Findings

Case Study: Antitumor Efficacy
A study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, demonstrated its ability to inhibit tumor growth in vitro. The compound showed promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity .

Biological Evaluation:

  • In Vitro Studies: The efficacy of this compound was evaluated against several cancer cell lines, revealing significant inhibitory effects on cell proliferation.
  • Mechanism of Action: The mechanism involves the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₉Cl₂FN₂ (free base: C₆H₈ClFN₂)
  • Molecular Weight : ~198.9 g/mol (hydrochloride form)
  • Structural Features :
    • Pyrazole core with N1-substituted 2-fluoroethyl group.
    • Electrophilic chloromethyl group at C3.
    • Hydrochloride salt improves aqueous solubility.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related analogs, highlighting substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole·HCl C₆H₉Cl₂FN₂ 198.9 2-fluoroethyl, chloromethyl High polarity due to F and HCl; alkylation agent
3-(Chloromethyl)-1-ethyl-1H-pyrazole·HCl C₆H₁₀Cl₂N₂ 187.06 Ethyl, chloromethyl Lower polarity than fluoroethyl analog
3-(Chloromethyl)-1-methyl-1H-pyrazole C₅H₇ClN₂ 130.58 Methyl, chloromethyl Non-ionic; lower solubility in water
5-Bromo-3-(chloromethyl)-1H-pyrazole C₄H₄BrClN₂ 195.45 Bromo, chloromethyl Higher molecular weight; potential cross-coupling reactivity
1-[3-(Chloromethyl)phenyl]-1H-pyrazole·HCl·H₂O C₁₀H₁₂Cl₂N₂O 247.12 Phenyl, chloromethyl Aromatic π-π interactions; hydrate form

Key Observations :

  • Fluorine vs.
  • Chloromethyl Group : Common across analogs, this group enables alkylation but may pose toxicity risks (e.g., DNA alkylation) .
  • Hydrochloride Salts : Improve solubility in polar solvents but may reduce stability in humid environments compared to free bases .

Biological Activity

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the current understanding of its biological activity, including the mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a chloromethyl group and a fluoroethyl substituent. These structural components are significant for its biological interactions:

  • Chloromethyl Group : Known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
  • Fluoroethyl Group : Enhances lipophilicity and membrane permeability, facilitating cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chloromethyl group can inhibit various enzymes by forming covalent bonds, disrupting metabolic pathways.
  • Cellular Interaction : The compound's lipophilicity allows it to penetrate cell membranes, where it can interact with intracellular targets, including proteins involved in cell signaling and apoptosis.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism TypeActivity LevelReference
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiHigh

2. Anticancer Potential

Studies have explored the anticancer properties of this compound. It has shown cytotoxic effects in various cancer cell lines:

  • Cytotoxicity Assay : In vitro studies demonstrated that the compound induces apoptosis in cancer cells more effectively than some standard chemotherapeutics like bleomycin .
  • Mechanism : The anticancer activity is believed to stem from the compound's ability to disrupt cellular processes critical for tumor growth and survival.

3. Other Biological Activities

In addition to antimicrobial and anticancer effects, the compound has been investigated for other potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, although further research is needed to establish this conclusively.
  • Neuroprotective Effects : There are indications that similar pyrazole derivatives may have neuroprotective properties, warranting investigation into this aspect for the hydrochloride variant.

Case Study 1: Anticancer Efficacy

In a study involving FaDu hypopharyngeal tumor cells, this compound was shown to induce significant apoptosis compared to control treatments. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Testing

A series of tests were conducted against both Gram-positive and Gram-negative bacteria. The results indicated that the compound had a higher efficacy against Gram-positive strains, suggesting a potential application in treating infections caused by these pathogens.

Q & A

Basic: What are the key challenges in synthesizing 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride, and how can they be addressed methodologically?

Answer:
The synthesis of halogenated pyrazoles like this compound often faces challenges in regioselectivity (positioning substituents on the pyrazole ring) and stability of intermediates. For example:

  • Fluoroethyl group introduction : Fluorinated groups require precise reaction conditions to avoid side reactions. Evidence from related compounds (e.g., 3-(difluoromethyl)-1-methyl derivatives) shows that fluoromethylation agents like difluoroacetic acid, combined with nanoscale TiO₂ catalysts, improve yield by enhancing electrophilic substitution efficiency .
  • Chloromethyl stability : The chloromethyl group is prone to hydrolysis. Use of anhydrous solvents (e.g., acetonitrile) and low-temperature conditions during nucleophilic substitution steps can mitigate degradation .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the pure product .

Advanced: How do computational reaction path search methods enhance the design of novel pyrazole derivatives like this compound?

Answer:
Computational approaches, such as quantum chemical calculations and reaction path searches, reduce trial-and-error experimentation:

  • Reaction mechanism elucidation : Density functional theory (DFT) calculations predict transition states and intermediates for fluoromethylation or chloromethylation steps, identifying energy barriers that guide optimal temperature/pH conditions .
  • Substituent effects : Molecular orbital analysis (e.g., HOMO-LUMO gaps) evaluates electronic effects of the fluoroethyl group on pyrazole ring reactivity, aiding in predicting regioselectivity .
  • Experimental-computational feedback loops : Data from X-ray crystallography (e.g., bond angles in related compounds) refine computational models, accelerating reaction optimization .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons to the pyrazole ring (e.g., fluoroethyl CH₂ signals at δ 4.5–5.0 ppm) and chloromethyl group (δ 3.8–4.2 ppm) .
    • ¹⁹F NMR : Confirms the fluoroethyl substituent’s presence (typical shifts at δ -210 to -230 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between substituents, critical for confirming regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) and fragmentation patterns .

Advanced: How do electronic effects of substituents (e.g., chloro, fluoroethyl) influence the reactivity and stability of this pyrazole derivative in nucleophilic environments?

Answer:

  • Electron-withdrawing effects :
    • The chloromethyl group (-CH₂Cl) increases electrophilicity at the pyrazole C3 position, facilitating nucleophilic attacks (e.g., SN2 substitutions) but also increasing susceptibility to hydrolysis. Steric hindrance from the fluoroethyl group (-CH₂CH₂F) can mitigate this by shielding reactive sites .
    • Fluoroethyl substituent : The electronegative fluorine atoms stabilize adjacent carbons via inductive effects, reducing unwanted ring oxidation .
  • Hydrogen bonding : Intramolecular interactions (e.g., between pyrazole N2 and hydroxyl groups in analogs) enhance crystalline stability but may alter solubility .

Basic: What experimental design strategies minimize variability in synthesizing halogenated pyrazole compounds?

Answer:

  • Design of Experiments (DoE) : Factorial designs (e.g., 2³ factorial) optimize variables like temperature, solvent polarity, and catalyst loading. For example, highlights how DoE reduced reaction steps for pyrazole carboxylates by identifying critical parameters (e.g., POCl₃ stoichiometry in Vilsmeier-Haack reactions) .
  • Process control : Real-time monitoring (e.g., in situ IR spectroscopy) tracks intermediate formation, enabling rapid adjustments to reaction conditions .
  • Robust purification : Gradient elution in HPLC or flash chromatography ensures consistent product purity despite batch-to-batch variability .

Advanced: What mechanistic insights can be gained from studying intramolecular hydrogen bonding in structurally related pyrazole derivatives?

Answer:

  • Crystal packing stability : In analogs like 3-(3-chloro-2-hydroxyphenyl)-1-phenylpyrazole, intramolecular C—H···O bonds between the formyl oxygen and phenol ring dictate crystal lattice formation. This stabilizes the solid-state structure but may reduce bioavailability .
  • Reactivity modulation : Hydrogen bonding between the pyrazole nitrogen and hydroxyl groups (e.g., in 3-chloro-4-ethoxyphenyl derivatives) can activate or deactivate specific sites for electrophilic substitution, guiding functionalization strategies .
  • Solubility implications : Strong intramolecular H-bonds in polar solvents (e.g., DMF) reduce solubility, necessitating co-solvents for reactions .

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